Cas no 861135-97-9 ((3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol)
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
- 1,2,4-Thiadiazole-5-methanol, 3-(1,1-dimethylethyl)-
- (3-t-butyl-1,2,4-thiadiazol-5-yl)methanol
- 3-t-butyl-5-hydroxymethyl-1,2,4-thiadiazole
- SCHEMBL3759543
- Z1898576113
- DQYYEPIYPUVVGD-UHFFFAOYSA-N
- EN300-6805036
- 861135-97-9
-
- Inchi: 1S/C7H12N2OS/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3
- InChI Key: DQYYEPIYPUVVGD-UHFFFAOYSA-N
- SMILES: S1C(CO)=NC(C(C)(C)C)=N1
Computed Properties
- Exact Mass: 172.06703418g/mol
- Monoisotopic Mass: 172.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 74.2Ų
Experimental Properties
- Density: 1.180±0.06 g/cm3(Predicted)
- Boiling Point: 287.7±42.0 °C(Predicted)
- pka: 12.61±0.10(Predicted)
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6805036-0.05g |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |
861135-97-9 | 95.0% | 0.05g |
$252.0 | 2025-03-12 | |
| Enamine | EN300-6805036-0.1g |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |
861135-97-9 | 95.0% | 0.1g |
$376.0 | 2025-03-12 | |
| Enamine | EN300-6805036-0.25g |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |
861135-97-9 | 95.0% | 0.25g |
$538.0 | 2025-03-12 | |
| Enamine | EN300-6805036-0.5g |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |
861135-97-9 | 95.0% | 0.5g |
$847.0 | 2025-03-12 | |
| Enamine | EN300-6805036-1.0g |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |
861135-97-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-12 | |
| Enamine | EN300-6805036-2.5g |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |
861135-97-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-12 | |
| Enamine | EN300-6805036-5.0g |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |
861135-97-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-12 | |
| Enamine | EN300-6805036-10.0g |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |
861135-97-9 | 95.0% | 10.0g |
$4667.0 | 2025-03-12 | |
| Aaron | AR0284WZ-50mg |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |
861135-97-9 | 95% | 50mg |
$372.00 | 2025-02-15 | |
| Aaron | AR0284WZ-100mg |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol |
861135-97-9 | 95% | 100mg |
$542.00 | 2025-02-15 |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
Introduction to (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol (CAS No. 861135-97-9)
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 861135-97-9, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motif of this molecule, featuring a thiadiazole ring system appended with a hydroxymethyl group and a tert-butyl substituent, contributes to its distinctive chemical behavior and reactivity.
The thiadiazole core is a well-known scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the 3-tert-butyl group in (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and bioavailability. Additionally, the hydroxymethyl (-OH) group provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent research has highlighted the importance of thiadiazole derivatives in addressing emerging therapeutic challenges. For instance, studies have demonstrated that certain thiadiazole-based compounds exhibit inhibitory effects on enzymes involved in cancer progression. The tert-butyl substituent in (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol may contribute to stabilizing the molecule's three-dimensional structure, thereby influencing its interactions with biological targets. This structural feature is particularly relevant in drug design, where optimal binding affinity and selectivity are crucial.
In addition to its potential in oncology, (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol has shown promise in other therapeutic areas. For example, preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The hydroxymethyl group could serve as a docking site for interaction with biological receptors or enzymes, potentially leading to the development of novel anti-inflammatory agents.
The synthesis of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol involves multi-step organic reactions that highlight the compound's synthetic utility. The introduction of the tert-butyl group at the 3-position of the thiadiazole ring requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes for such derivatives, making them more accessible for further investigation.
From a pharmacological perspective, the structural features of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol make it an attractive candidate for drug discovery programs. The combination of lipophilicity provided by the tert-butyl group and hydrogen bonding capability from the hydroxymethyl group allows for diverse interactions with biological targets. This versatility is particularly valuable in designing molecules that can engage multiple pathways simultaneously.
The growing interest in thiadiazole derivatives has spurred numerous research initiatives aimed at exploring their therapeutic potential. Computational modeling and high-throughput screening techniques have been employed to identify lead compounds with favorable pharmacokinetic profiles. (3-Tert-butyl-1,2,4-thiadiazol-5-ylmethanol) is among those compounds that have emerged as promising candidates for further development.
In conclusion, (3tert-butyl-1,2,4-thiadiazol-5-yl)methanol (CAS No.861135-97-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis and applications underscore the importance of thiadiazole derivatives in modern drug discovery efforts. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies,this compound is poised to play a crucial role in addressing various medical challenges.
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